2-(3-Bromophenyl)-9-phenylcarbazole
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Overview
Description
2-(3-Bromophenyl)-9-phenylcarbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-9-phenylcarbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-9-phenylcarbazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted carbazoles.
Oxidation: Formation of carbazole quinones.
Reduction: Formation of dehalogenated carbazoles or reduced derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-9-phenylcarbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-9-phenylcarbazole depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Materials Science: Contributes to the structural and functional properties of materials through its aromatic and heterocyclic nature.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcarbazole: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromocarbazole:
9-Phenylcarbazole: Similar structure but without the bromine atom, leading to different chemical behavior.
Uniqueness
2-(3-Bromophenyl)-9-phenylcarbazole is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and versatility in various applications. The combination of these substituents allows for fine-tuning of its electronic and structural properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-9-phenylcarbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-8-6-7-17(15-19)18-13-14-22-21-11-4-5-12-23(21)26(24(22)16-18)20-9-2-1-3-10-20/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPKULWCGCHTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC(=CC=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365118-41-7 |
Source
|
Record name | 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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